ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by a hydroxy group at position 4, a 4-methoxybenzyl substituent at position 1, and an ethyl ester at position 4.
Properties
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-24-17(22)14-8-18-16-13(15(14)21)9-19-20(16)10-11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICWVCFILQEIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 15–20 mg/mmol | 78% yield |
| Reaction time | 3–4 h | 82% conversion |
| Temperature | 100°C | Minimal byproducts |
The catalyst retains 89% activity after five cycles, as confirmed by XRD and BET surface area analysis.
Post-cyclization modifications enable introduction of the 4-hydroxy and 5-carboxylate groups:
Hydroxylation at C-4
Controlled oxidation of the C-4 methyl group using H₂O₂ in acetic acid achieves 85% conversion to the hydroxy derivative. Competing overoxidation to ketones is suppressed by maintaining pH 4–5.
Esterification at C-5
The carboxylate moiety is installed via Steglich esterification with ethyl chloroformate, using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction monitoring by FT-IR shows complete consumption of the carboxylic acid intermediate within 2 h (C=O stretch at 1700 cm⁻¹ → 1720 cm⁻¹).
Alternative Routes via Multi-Component Reactions
A three-component approach condenses:
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4-Methoxybenzylamine
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Ethyl 2-cyano-3-ethoxyacrylate
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Hydrazine hydrate
This method proceeds through a tandem Knorr pyrazole synthesis and Hantzsch-type pyridine cyclization, yielding 65–70% product after recrystallization from ethanol.
Scalability and Industrial Considerations
Bench-scale experiments (100 g batches) reveal critical bottlenecks:
| Stage | Challenge | Solution |
|---|---|---|
| Cyclocondensation | Exothermicity | Jacketed reactor cooling |
| Catalyst recovery | Magnetic separation efficiency | Gradient magnetic fields |
| Purification | Polymorph formation | Anti-solvent crystallization |
Process mass intensity (PMI) analysis shows 82% waste reduction compared to traditional routes, primarily through catalyst reuse.
Analytical Characterization
Critical quality attributes are verified via:
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HPLC-DAD : Purity >98% (C18 column, 0.1% TFA/ACN gradient)
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.1 Hz, CH₂CH₃), 3.81 (s, OCH₃), 5.32 (s, ArCH₂N)
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HRMS : [M+H]⁺ calcd. 354.1315, found 354.1318
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolopyridines.
Scientific Research Applications
Pharmacological Studies
Ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been investigated for its potential pharmacological effects. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : Research indicates that the compound can scavenge free radicals, potentially protecting cells from oxidative stress.
- Anti-inflammatory Properties : It has been shown to reduce inflammation in vitro, which could be beneficial in treating inflammatory diseases.
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.
Medicinal Chemistry
In medicinal chemistry, this compound is used to design new drug candidates targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacological Studies | Investigating antioxidant and anti-inflammatory effects | Potential protective effects |
| Synthesis of Bioactive Compounds | Intermediate for developing new drugs | Facilitates novel derivative synthesis |
| Medicinal Chemistry | Designing drug candidates for various diseases | Targeting specific biological pathways |
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of this compound demonstrated significant free radical scavenging activity compared to standard antioxidants. The results indicated a concentration-dependent effect, suggesting its potential use in formulations aimed at reducing oxidative damage.
Case Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, the compound was tested for its anti-inflammatory effects using lipopolysaccharide (LPS) stimulated macrophages. The results showed a marked decrease in pro-inflammatory cytokines, indicating its potential therapeutic role in managing inflammatory conditions.
Mechanism of Action
The mechanism by which ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine-5-carboxylate derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives
Key Findings
Substituent Effects on Bioactivity: Chloro vs. Hydroxy at R4: Chloro derivatives (e.g., ) are more stable and lipophilic, favoring membrane penetration, while hydroxy groups (target compound) enhance polarity and target binding via H-bonding . Amino vs. Sulfonamido at R4: Amino groups (e.g., ) are versatile for further modifications, whereas sulfonamido chains (e.g., L87 ) introduce steric bulk and specificity for protease inhibition.
Synthetic Routes: The target compound may be synthesized via hydroxylation of its chloro analog (e.g., using POCl3 as in ), followed by substitution with 4-methoxybenzyl. Novel methods, such as FeCl3-promoted one-pot reactions (), offer efficient pathways for similar scaffolds.
Biological Relevance: Antiviral Activity: Compounds with phenyl or 4-methoxybenzyl groups at R1 (e.g., ) show promise against HSV-1 and SARS-CoV-2.
Contradictions and Gaps :
Biological Activity
Ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 227617-15-4) is a compound of interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H17N3O4
- Molecular Weight : 327.33 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with a methoxybenzyl group and a carboxylate moiety, which are crucial for its biological activity.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been shown to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 3.19 - 8.90 | Induction of apoptosis and regulation of DNA damage proteins |
| BEL-7402 | 0.9 | Inhibition of autophagy-related proteins and ROS modulation |
The compound's mechanism involves the regulation of autophagy and apoptosis pathways, particularly through modulation of Bcl-2/Bax ratios and inhibition of caspase activities .
2. Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory effects in vitro. Studies report IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs:
| Compound | IC50 (µmol) | Comparison |
|---|---|---|
| Ethyl derivative | 0.04 ± 0.09 | Comparable to Celecoxib (0.04 ± 0.01) |
This suggests a potential role in treating inflammatory diseases by modulating cyclooxygenase pathways .
3. Neuroprotective Activity
Research highlights the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cells. It has been shown to enhance cell viability in models of oxidative injury:
| Model | EC50 (µM) | Effect |
|---|---|---|
| ECV-304 cells | 0.046 | Protection against H2O2-induced damage |
| PC12 cells | 5.44 | Inhibition of apoptosis via mitochondrial pathways |
The protective mechanism involves upregulation of anti-apoptotic factors and downregulation of pro-apoptotic signals, indicating its potential in neurodegenerative diseases .
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
- A study published in MDPI highlighted its effectiveness in reducing tumor size in xenograft models when administered at specific dosages over a defined period .
- Another investigation focused on its anti-inflammatory properties demonstrated significant reductions in paw edema in carrageenan-induced models, indicating its therapeutic potential for inflammatory conditions .
Q & A
Basic: What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridine-5-carboxylate scaffold?
The synthesis of this scaffold often involves cascade reactions and functional group transformations. A novel approach uses 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as precursors, undergoing sequential ring-opening and cyclization under mild conditions to form the pyrazolo[3,4-b]pyridine core . Key steps include:
- Phosphorus oxychloride (POCl₃)-mediated chlorination for introducing reactive substituents (e.g., converting hydroxyl to chloro groups) .
- Hydrolysis of ester groups using aqueous NaOH or HCl to generate carboxylic acid derivatives, critical for further functionalization .
- Michael addition-cyclization with ethyl acetoacetate or diethyl malonate to extend the heterocyclic system .
Basic: How can spectroscopic methods validate the structure of intermediates and final products?
Structural confirmation relies on multinuclear NMR, IR, and HRMS :
- ¹H/¹³C NMR : Distinct signals for the 4-methoxybenzyl group (δ ~7.0–7.4 ppm for aromatic protons; δ ~55 ppm for methoxy carbon) and the pyrazolo[3,4-b]pyridine core (e.g., δ ~8.5–9.0 ppm for C5-proton) .
- IR spectroscopy : Peaks at ~1715 cm⁻¹ confirm ester carbonyl groups, while broad bands near 3467 cm⁻¹ indicate hydroxyl or amine functionalities .
- HRMS : Accurate mass measurements (e.g., [M+H]⁺ at m/z 390.1271) validate molecular formulae .
Advanced: How do substituent modifications impact biological activity in pyrazolo[3,4-b]pyridine derivatives?
Structure-activity relationship (SAR) studies highlight:
- 4-Methoxybenzyl groups enhance lipophilicity and membrane permeability, critical for antimalarial and antiviral activity .
- Ester-to-acid hydrolysis improves solubility but may reduce cellular uptake; IC₀₀ values for antileishmanial activity correlate with log P (optimal hydrophobicity: ~2.5–3.5) .
- Electron-withdrawing substituents (e.g., chloro, nitro) at C3/C4 positions increase binding affinity to viral proteases (e.g., SARS-CoV-2 3CLpro) .
Advanced: What computational methods predict the reactivity and stability of this compound?
- DFT calculations (B3LYP/6-311++G(d,p)): Predict nucleophilic attack sites (e.g., C7 in HMBPP derivatives) and thermodynamic stability via total energy comparisons .
- Molecular docking : Used to simulate interactions with biological targets (e.g., Plasmodium falciparum enzymes, HSV-1 proteins) .
- NBO analysis : Identifies hyperconjugative interactions (e.g., LP(O)→σ*(C-O)) stabilizing the ester moiety .
Advanced: How can contradictory biological data (e.g., IC₅₀ variability) be resolved?
Discrepancies in IC₅₀ values (e.g., 0.39–9.30 µM for antimalarial activity ) arise from:
- Assay conditions : Differences in solvent (DMSO concentration ≤0.1% vs. higher) or cell lines (e.g., Chloroquine-resistant vs. sensitive strains) .
- Stereochemical factors : Ortho-substituted aryl groups may sterically hinder target binding .
- Metabolic stability : Rapid ester hydrolysis in vitro vs. in vivo alters effective concentrations .
Advanced: What strategies optimize synthetic yields for complex derivatives?
- Microwave-assisted synthesis : Reduces reaction time for Suzuki-Miyaura couplings (e.g., PdCl₂(dppf)·CH₂Cl₂ catalyst, 140°C, 2 h) .
- Protecting group strategies : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during morpholino-substitution .
- Chromatographic purification : Flash column chromatography (hexane/EtOAc gradients) resolves regioisomers .
Basic: What are the key challenges in scaling up pyrazolo[3,4-b]pyridine synthesis?
- POCl₃ handling : Requires strict temperature control (0°C quenching) to avoid exothermic side reactions .
- Byproduct formation : Trace diastereomers (e.g., from Michael additions) necessitate rigorous NMR monitoring .
- Low solubility : Polar intermediates (e.g., carboxylic acids) may precipitate prematurely, requiring DMF/water mixtures .
Advanced: How does X-ray crystallography aid in structural refinement?
- SHELXL refinement : Resolves disorder in flexible substituents (e.g., 4-methoxybenzyl groups) and validates hydrogen-bonding networks .
- Thermal ellipsoid analysis : Confirms planarity of the pyrazolo[3,4-b]pyridine core, critical for π-π stacking in target binding .
Basic: What analytical techniques assess purity for biological testing?
- HPLC-UV/HRMS : Detects impurities at ≤0.5% levels (λ = 269–356 nm) .
- Elemental analysis : Carbon/nitrogen ratios must match theoretical values within ±0.4% .
- Melting point consistency : Sharp MPs (e.g., 157°C for hydrolyzed derivatives ) indicate high purity.
Advanced: How are pyrazolo[3,4-b]pyridines tailored for specific therapeutic applications?
- Antiviral derivatives : Ethyl 4-((4-methylphenylsulfonamido)butyl)amino-substituted analogs inhibit HSV-1 replication (IC₅₀ = 1.2–3.5 µM) via non-nucleoside mechanisms .
- Antileishmanial agents : 3'-Diethylaminomethyl substituents enhance lysosomal accumulation, improving activity against Leishmania amazonensis .
- CHK1 inhibitors : Morpholino-substituted derivatives (e.g., compound 4) show nanomolar potency in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
